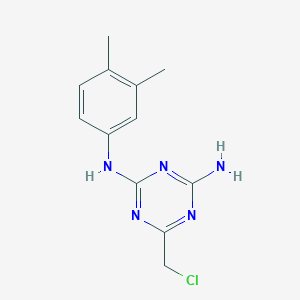

3-(Methylthio)phenylcyanamide

Overview

Description

3-(Methylthio)phenylcyanamide is a useful research compound. Its molecular formula is C8H8N2S and its molecular weight is 164.23. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

El‐Wahab et al. (2015) explored heterocyclic compounds with structures related to 3-(Methylthio)phenylcyanamide, demonstrating their efficacy as antimicrobial additives when incorporated into polyurethane varnish and printing ink paste. These compounds showed significant antimicrobial activity against multiple microbial strains, suggesting potential for surface coatings that require antimicrobial properties (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).

Adsorption and Environmental Applications

Ozmen and Yılmaz (2007) discussed the use of beta-cyclodextrin and starch-based polymers for the sorption of Congo red from aqueous solutions, highlighting the potential of certain structures for environmental cleanup efforts. While not directly related to this compound, this research underscores the broad interest in chemical compounds for environmental applications (Ozmen & Yılmaz, 2007).

Forensic Toxicology

Fogarty, Papsun, and Logan (2018) analyzed cis and trans 3-methylfentanyl, focusing on the challenges of detecting low concentrations in blood after use. Their work underscores the importance of sensitive analytical methods in forensic toxicology, relevant for compounds with similar structural complexities or toxicological profiles (Fogarty, Papsun, & Logan, 2018).

Antidiabetic Agents

Kees et al. (1996) described the synthesis and antihyperglycemic activity of compounds related to this compound, emphasizing their potential as new antidiabetic agents. These findings highlight the compound's relevance in medical research, particularly in the context of diabetes management (Kees, Fitzgerald, Steiner, Mattes, Mihan, Tosi, Mondoro, & McCaleb, 1996).

Anticancer Research

Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot (2017) investigated novel thiazole and 1,3,4-thiadiazole derivatives, incorporating thiazole moiety as potent anticancer agents. Their work indicates the ongoing search for new, effective cancer treatments based on structurally diverse chemical compounds (Gomha et al., 2017).

Future Directions

“3-(Methylthio)phenylcyanamide” holds promise in various fields, contributing to advancements in medicine, materials science, and more. Aromatic amino acid metabolism in yeast is an important source of secondary compounds that influence the aroma and flavor of alcoholic beverages and foods . This could be a potential area of future research.

Properties

IUPAC Name |

(3-methylsulfanylphenyl)cyanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-11-8-4-2-3-7(5-8)10-6-9/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQSFPATKCKZDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

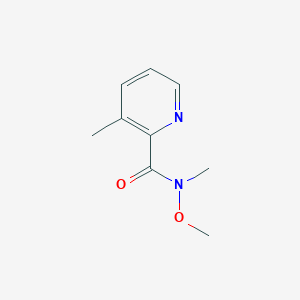

Synthesis routes and methods I

Procedure details

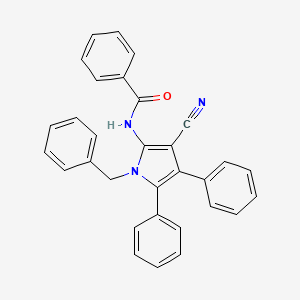

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2524795.png)

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2524797.png)

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid dihydrochloride](/img/structure/B2524799.png)

![N-[(4-chlorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2524800.png)

![Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate](/img/structure/B2524801.png)

![5-methyl-4-{[4-(4-morpholinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2524805.png)